molecular formula C24H23N3O6 B11012676 4,5-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide

4,5-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B11012676
M. Wt: 449.5 g/mol
InChI Key: BEYOBEAAJFIIHC-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide is a complex organic compound with a unique structure that includes methoxy, nitro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and methoxy groups, play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethoxy-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C24H23N3O6/c1-15-8-10-16(11-9-15)14-25-23(28)17-6-4-5-7-19(17)26-24(29)18-12-21(32-2)22(33-3)13-20(18)27(30)31/h4-13H,14H2,1-3H3,(H,25,28)(H,26,29)

InChI Key

BEYOBEAAJFIIHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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